An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Iodo-4-methoxy-1-methyl-1H-indazole
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Iodo-4-methoxy-1-methyl-1H-indazole
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to the diverse biological activities exhibited by its derivatives. This guide provides a detailed technical overview of 3-Iodo-4-methoxy-1-methyl-1H-indazole, a highly versatile synthetic intermediate. We will explore its core chemical properties, established synthetic protocols, and its profound utility in drug discovery, focusing on its reactivity in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel bioactive compounds.
Introduction: The Strategic Value of the Indazole Scaffold
Indazole and its derivatives are of immense interest in pharmaceutical development, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The strategic value of 3-Iodo-4-methoxy-1-methyl-1H-indazole lies in the specific arrangement of its functional groups, each contributing to its utility as a molecular scaffold:
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The Indazole Core: This bicyclic aromatic system acts as a bioisostere for purines, allowing it to interact with a variety of biological targets, particularly protein kinases.
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C3-Iodo Group: The iodine atom at the 3-position is the key reactive handle. It is an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This functionalization is critical for building compound libraries for structure-activity relationship (SAR) studies.
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C4-Methoxy Group: The methoxy substituent significantly influences the molecule's electronic and physical properties. It modulates lipophilicity and solubility, which are crucial for optimizing drug-like characteristics such as cell permeability and metabolic stability. Furthermore, it can form key hydrophobic or hydrogen bond interactions within the ATP-binding pockets of protein kinases.[1]
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N1-Methyl Group: The methylation at the N1 position prevents the formation of N-H tautomers, ensuring regiochemical control in subsequent reactions and often improving metabolic stability.
This guide will systematically detail the properties, synthesis, and reactivity of this compound, providing both theoretical understanding and practical, field-proven protocols.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 3-Iodo-4-methoxy-1-methyl-1H-indazole and its Precursor
| Property | Value (3-Iodo-4-methoxy-1-methyl-1H-indazole) | Value (3-Iodo-4-methoxy-1H-indazole) | Reference |
| CAS Number | Not Available | 944898-81-1 | [1] |
| Molecular Formula | C₉H₉IN₂O | C₈H₇IN₂O | - |
| Molecular Weight | 288.09 g/mol | 274.06 g/mol | - |
| Physical Form | Solid (Predicted) | Solid | |
| Density | ~1.9 g/cm³ (Predicted) | 1.941 ± 0.06 g/cm³ | [1] |
| Solubility | Very slightly soluble in water (Predicted) | Very slightly soluble (0.44 g/L at 25°C) | [1] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | Keep in a dark place, inert atmosphere, 2-8°C |
Spectroscopic Characterization
While full spectral data for the title compound is not published, the expected ¹H NMR signals can be predicted based on analogous structures like 4-Methoxy-1-methyl-3-phenyl-1H-indazole.[2]
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¹H NMR (predicted, CDCl₃):
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N-CH₃: A singlet around δ 4.1 ppm.
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O-CH₃: A singlet around δ 3.9 ppm.
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Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm.
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Synthesis and Characterization Protocol
The most logical and efficient synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole involves a two-step sequence: first, the formation of the N-methylated indazole core, followed by regioselective iodination at the C3 position.
Synthesis Workflow
Caption: Synthetic pathway for 3-Iodo-4-methoxy-1-methyl-1H-indazole.
Detailed Experimental Protocol: C3-Iodination
This protocol is adapted from well-established methods for the direct iodination of indazole scaffolds.[3]
Objective: To regioselectively introduce an iodine atom at the C3 position of 4-methoxy-1-methyl-1H-indazole.
Materials:
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4-methoxy-1-methyl-1H-indazole (1.0 equiv)
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Iodine (I₂) (2.0 equiv)
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Potassium Hydroxide (KOH) (4.0 equiv)
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N,N-Dimethylformamide (DMF)
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Saturated aqueous sodium bisulfite (NaHSO₃)
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Water (H₂O)
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Ethyl Acetate (EtOAc)
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Brine
Procedure:
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To a stirred solution of 4-methoxy-1-methyl-1H-indazole in DMF, add iodine (I₂).
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Add potassium hydroxide (KOH) pellets portion-wise to the mixture.
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Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Causality: The use of a strong base like KOH is crucial. While the N1 position is already alkylated, the base facilitates the electrophilic substitution by iodine at the electron-rich C3 position. DMF serves as an excellent polar aprotic solvent to dissolve the reagents and intermediates.
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Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite. This step removes any excess iodine.
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A precipitate will form. Filter the solid under vacuum and wash thoroughly with water.
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Alternatively, for non-precipitating reactions, extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure 3-Iodo-4-methoxy-1-methyl-1H-indazole.
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of 3-Iodo-4-methoxy-1-methyl-1H-indazole is most evident in its application in palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds. Coupling 3-iodoindazoles with various aryl or heteroaryl boronic acids is a primary strategy for synthesizing libraries of kinase inhibitors.[1] Many 3-aryl-1H-indazole derivatives have been designed to target critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 3-aryl-4-methoxy-1-methyl-1H-indazole derivative.
Materials:
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3-Iodo-4-methoxy-1-methyl-1H-indazole (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
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Solvent (e.g., Dioxane/Water or DMF)
Procedure:
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In a reaction vessel, combine 3-Iodo-4-methoxy-1-methyl-1H-indazole, the arylboronic acid, and the base.
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Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Add the degassed solvent, followed by the palladium catalyst.
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Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle, activating the boronic acid.
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Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purify the residue by column chromatography to obtain the desired 3-aryl-indazole product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals. This reaction allows for the direct coupling of the 3-iodoindazole with a wide range of primary and secondary amines, providing access to 3-aminoindazole derivatives.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Safety and Handling
3-Iodo-4-methyl-1H-indazole, a close analog, is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation and may be harmful if inhaled. Standard laboratory safety protocols should be followed when handling 3-Iodo-4-methoxy-1-methyl-1H-indazole:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
Conclusion
3-Iodo-4-methoxy-1-methyl-1H-indazole is a strategically designed and highly valuable intermediate for chemical and pharmaceutical research. Its C3-iodo group provides a reliable and versatile point for diversification through robust palladium-catalyzed cross-coupling reactions, while the methoxy and N-methyl groups confer advantageous physicochemical properties. The synthetic protocols and reactivity patterns detailed in this guide underscore its importance as a key building block for the discovery and development of novel therapeutics, particularly in the field of kinase inhibition.
References
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The Royal Society of Chemistry. (n.d.). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Retrieved from [Link]
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Kuujia. (2025, May 20). Cas no 944898-81-1 (3-Iodo-4-methoxy-1H-indazole). Retrieved from [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
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MDPI. (2020, May 29). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
